molecular formula C20H26N4O2S B2502216 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 921488-40-6

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2502216
CAS RN: 921488-40-6
M. Wt: 386.51
InChI Key: XAWZXGKQIOGTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in multiple cellular processes, including cell growth, proliferation, and survival. CX-4945 has been shown to have potential as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mechanism of Action

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to the inhibition of cell growth and survival. CK2 has also been shown to play a role in DNA repair, and 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide has been shown to sensitize cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide has been shown to have other biochemical and physiological effects. For example, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide has been shown to inhibit the growth of T cells and reduce inflammation in animal models of autoimmune diseases. 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide is that it is a small molecule inhibitor, which makes it easier to use in cell-based and animal studies. 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. One limitation of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide is that it is not selective for CK2 and can inhibit other kinases at higher concentrations.

Future Directions

There are several potential future directions for research on 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide. One area of interest is the development of combination therapies that target CK2 and other signaling pathways. Another area of interest is the development of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide derivatives with improved selectivity and potency. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the thiazole ring, which is achieved through a cyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer research, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide has been shown to inhibit the growth and survival of cancer cells by targeting CK2, which is overexpressed in many types of cancer. 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide has also been shown to have antiviral activity against several viruses, including HIV, HCV, and influenza.

properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-13-8-9-17(14(2)10-13)23-18(25)11-16-12-27-20(22-16)24-19(26)21-15-6-4-3-5-7-15/h8-10,12,15H,3-7,11H2,1-2H3,(H,23,25)(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWZXGKQIOGTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide

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